

DAA-1097: A Technical Guide to its Molecular Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **DAA-1097**, a potent and selective agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). This guide covers its molecular structure, physicochemical properties, biological activity, and relevant experimental methodologies.

Molecular Structure and Physicochemical Properties

DAA-1097, systematically named N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a synthetic aryloxyanilide derivative.[1][2] Its core structure is designed for high-affinity binding to the TSPO.

Table 1: Molecular Identifiers and Properties of DAA-1097



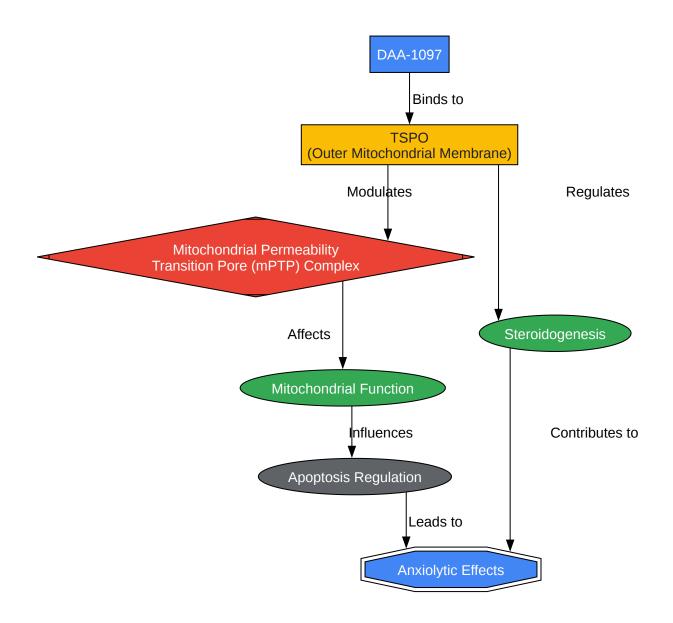
Property	Value	Reference(s)
IUPAC Name	N-(4-chloro-2-phenoxyphenyl)- N-(2- isopropoxybenzyl)acetamide	[2]
Synonyms	DAA1097, PGL-36	[1][3]
CAS Number	220551-79-1	[4][5]
Molecular Formula	C24H24CINO3	[4][6]
Molecular Weight	409.91 g/mol	[4][5][6]
SMILES	CC(C)Oc1ccccc1CN(C(=O)C)c 2ccc(Cl)cc2Oc3ccccc3	[2][4][6]
InChI Key	CGUBOFYHGYNUDL- UHFFFAOYSA-N	[2][6]
Solubility	Soluble in DMSO	[7]

Biological Activity and Mechanism of Action

DAA-1097 is a selective agonist for the 18 kDa Translocator Protein (TSPO).[2] TSPO is an evolutionarily conserved protein primarily located on the outer mitochondrial membrane.[8] It plays a crucial role in several cellular processes, including steroidogenesis, apoptosis, immune response, and calcium homeostasis.[8]

The binding of **DAA-1097** to TSPO modulates mitochondrial functions. TSPO is a key component of a multi-protein complex that can form the mitochondrial permeability transition pore (mPTP).[8][9] The opening of the mPTP is a critical event in the apoptotic cascade. By interacting with TSPO, ligands like **DAA-1097** can influence mPTP formation and, consequently, cell survival pathways.[9] This mechanism is believed to underlie the observed neuroprotective and anxiolytic effects of TSPO ligands.[8] **DAA-1097** has demonstrated potent anxiolytic-like properties in animal models.[1][2]





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Figure 1. Simplified signaling pathway of DAA-1097 action.

Binding Affinity



DAA-1097 exhibits high affinity for TSPO, with nanomolar to sub-nanomolar potency. It shows marked selectivity for TSPO over the central benzodiazepine receptor (CBR).[1]

Table 2: Binding Affinity of **DAA-1097** for TSPO

Radioligand Competed	Preparation	IC50 Value	Reference(s)
[³ H]PK 11195	Rat whole brain mitochondria	0.92 nM	[1]
[³ H]Ro 5-4864	Rat whole brain mitochondria	0.64 nM	[1]
[³H]-flunitrazepam (CBR)	Rat whole brain membranes	>10,000 nM	[1]

Pharmacokinetic Profile

DAA-1097 is orally active, a crucial property for its potential therapeutic application.[1][4] While comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data is not extensively published in the provided search results, its oral activity indicates sufficient absorption and stability to elicit a pharmacological response.[1][4] General in vitro assays, such as liver microsomal stability tests, are standard for evaluating the metabolic fate of such compounds.[8]

Table 3: Known Pharmacokinetic Properties of DAA-1097

Parameter	Observation	Reference(s)
Route of Admin.	Orally active	[1][4]
Effect	Anxiolytic effects observed after oral administration	[1]

Experimental Protocols



The following sections detail a standard methodology for determining the binding affinity of a test compound like **DAA-1097** to TSPO.

Radioligand Binding Assay for TSPO

This protocol is a generalized procedure based on standard methods for competitive radioligand binding assays.[10][11]

Objective: To determine the inhibition constant (Ki) of **DAA-1097** for TSPO by measuring its ability to compete with a known radiolabeled TSPO ligand (e.g., [3H]PK11195).

Materials:

- Test compound (DAA-1097)
- Radiolabeled ligand ([3H]PK11195)
- Unlabeled competitor for non-specific binding (e.g., PK11195 at high concentration)
- Mitochondrial membrane preparation from rat brain or TSPO-expressing cells
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well plates
- Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
- · Scintillation cocktail
- Scintillation counter
- Filtration apparatus (cell harvester)

Procedure:

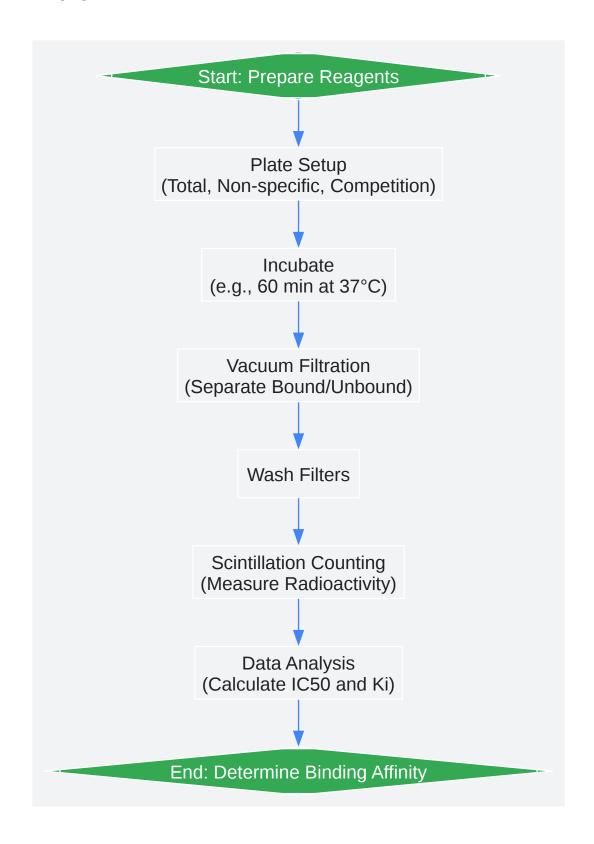
Membrane Preparation: Homogenize tissue (e.g., rat brain) in cold lysis buffer. Centrifuge to
pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein
concentration using a suitable method (e.g., BCA assay).[11]



- Assay Setup: In a 96-well plate, set up triplicate wells for:
 - Total Binding: Membrane preparation + radioligand + assay buffer.
 - Non-specific Binding: Membrane preparation + radioligand + excess unlabeled competitor (e.g., 20 μM PK11195).[10]
 - Competitive Binding: Membrane preparation + radioligand + varying concentrations of DAA-1097.
- Incubation: Add the membrane preparation, competing compounds (or buffer), and radioligand to the wells. The final assay volume is typically 250 μL.[11] Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach binding equilibrium.[10][11]
- Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound ligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
- Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding = Total Binding (CPM) Non-specific Binding (CPM).
 - Plot the percentage of specific binding against the logarithm of the DAA-1097 concentration.
 - Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of **DAA-1097** that inhibits 50% of the specific binding of the radioligand).



Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]





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Figure 2. Experimental workflow for the radioligand binding assay.

Synthesis

The synthesis of **DAA-1097** and related aryloxyanilide derivatives has been described in the scientific literature.[2][7] These syntheses generally involve multi-step procedures common in medicinal chemistry to construct the core scaffold and introduce the necessary functional groups for optimal TSPO binding. For detailed synthetic procedures, readers are directed to the primary research articles.

Conclusion

DAA-1097 is a valuable research tool for investigating the function of the Translocator Protein (TSPO). Its high binding affinity, selectivity, and oral activity make it a significant molecule in the study of neuroinflammation, neurodegenerative diseases, and anxiety disorders. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field of drug discovery and development.

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References

- 1. Neuropharmacological profile of peripheral benzodiazepine receptor agonists, DAA1097 and DAA1106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DAA-1097 Wikipedia [en.wikipedia.org]
- 3. venogen.com [venogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DAA-1097 | TargetMol [targetmol.com]
- 6. GSRS [precision.fda.gov]



- 7. medkoo.com [medkoo.com]
- 8. The translocator protein ligands as mitochondrial functional modulators for the potential anti-Alzheimer agents PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
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